molecular formula C24H23F3N2O3S B3570645 4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE

4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE

Cat. No.: B3570645
M. Wt: 476.5 g/mol
InChI Key: MSPFKSHCRVBSPZ-UHFFFAOYSA-N
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Description

4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,4-dimethylphenylmethanesulfonamide with a suitable benzoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
  • Benzamide, 3,4-dimethoxy-N-methyl-

Uniqueness

4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N2O3S/c1-16-7-12-22(13-17(16)2)29(33(3,31)32)15-18-8-10-19(11-9-18)23(30)28-21-6-4-5-20(14-21)24(25,26)27/h4-14H,15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPFKSHCRVBSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE
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4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE
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4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE
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4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE
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4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE
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4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE

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